1-((1-(1-(3-(trifluoromethyl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
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Description
1-((1-(1-(3-(trifluoromethyl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C18H18F3N5O2 and its molecular weight is 393.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for heterocyclic compounds .
Mode of Action
Based on its structural similarity to other heterocyclic compounds, it is plausible that it binds to its target, leading to a change in the target’s function .
Biochemical Pathways
The compound may affect various biochemical pathways due to its potential interactions with multiple targets. The exact pathways and their downstream effects are currently unknown .
Action Environment
Environmental factors such as pH, temperature, and presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect this compound are currently unknown .
Biological Activity
The compound 1-((1-(1-(3-(trifluoromethyl)benzoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features several significant structural motifs:
- Trifluoromethyl group : Enhances lipophilicity and may improve membrane permeability.
- Azetidine ring : Contributes to the compound's structural rigidity and biological interactions.
- Triazole moiety : Often associated with antimicrobial and anticancer properties.
The molecular formula for this compound is C16H18F3N5O, with a molecular weight of approximately 373.34 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antiviral Activity : Preliminary studies suggest potential efficacy against various viruses, including HIV and HCV. The mechanism may involve inhibition of viral replication through interference with viral enzymes or host cell factors .
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation, particularly in prostate cancer models. Cytotoxicity assays indicate effective concentrations in the low micromolar range .
- Anti-inflammatory Effects : Some derivatives of similar structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory activity .
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The azetidine and triazole components may interact with specific enzymes involved in viral replication or cancer cell metabolism.
- Receptor Modulation : The compound may bind to cellular receptors, altering signaling pathways that promote cell growth or viral replication.
- Membrane Permeability : The trifluoromethyl group enhances the ability of the compound to penetrate cellular membranes, facilitating interaction with intracellular targets .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- The presence of the trifluoromethyl group significantly enhances lipophilicity, which correlates with increased cellular uptake.
Structural Feature | Effect on Activity |
---|---|
Trifluoromethyl | Increased lipophilicity and membrane permeability |
Azetidine Ring | Provides structural stability and potential enzyme interaction |
Triazole Moiety | Associated with antimicrobial activity |
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound:
- Antiviral Studies : A series of biaryl amide derivatives were synthesized and tested for anti-HCV activity, revealing significant SAR insights that could apply to our compound .
- Cytotoxicity Assays : Mannich bases similar to our compound were evaluated against prostate cancer cells (PC-3), demonstrating IC50 values that suggest promising anticancer activity .
Properties
IUPAC Name |
1-[[1-[1-[3-(trifluoromethyl)benzoyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5O2/c19-18(20,21)13-4-1-3-12(7-13)17(28)25-10-15(11-25)26-9-14(22-23-26)8-24-6-2-5-16(24)27/h1,3-4,7,9,15H,2,5-6,8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIYYCPZISRQFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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